1-(3-Chloropropoxy)-4-iodobenzene

Organic Synthesis Process Chemistry Building Block Efficiency

1-(3-Chloropropoxy)-4-iodobenzene (CAS 273217-89-3) is a para-substituted aryl iodide featuring a 3-chloropropoxy side chain on a benzene ring. With a molecular formula of C9H10ClIO and a molecular weight of 296.53 g·mol⁻¹ , this bifunctional aromatic building block presents iodine for cross-coupling reactions and an alkyl chloride for nucleophilic substitution, enabling sequential derivatization strategies not possible with mono-halogenated analogs.

Molecular Formula C9H10ClIO
Molecular Weight 296.53 g/mol
CAS No. 273217-89-3
Cat. No. B3050606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloropropoxy)-4-iodobenzene
CAS273217-89-3
Molecular FormulaC9H10ClIO
Molecular Weight296.53 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCCCl)I
InChIInChI=1S/C9H10ClIO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2
InChIKeyWWMSKBGEBHMHEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloropropoxy)-4-iodobenzene CAS 273217-89-3: Procurement-Ready Profile for a Dual-Halogen Aryl Iodide Building Block


1-(3-Chloropropoxy)-4-iodobenzene (CAS 273217-89-3) is a para-substituted aryl iodide featuring a 3-chloropropoxy side chain on a benzene ring . With a molecular formula of C9H10ClIO and a molecular weight of 296.53 g·mol⁻¹ , this bifunctional aromatic building block presents iodine for cross-coupling reactions and an alkyl chloride for nucleophilic substitution, enabling sequential derivatization strategies not possible with mono-halogenated analogs [1].

Why 1-(3-Chloropropoxy)-4-iodobenzene Cannot Be Replaced by 4-Iodophenol, Simple Alkyl Halides, or Fluoro/Bromo Analogs in Multi-Step Syntheses


The target compound integrates both an sp² C–I bond (for Pd-catalyzed cross-coupling) and an sp³ C–Cl bond (for Sₙ2 amination/etherification) in a single molecular entity, a specific constellation of functional groups that is absent in all common replacements. Attempting to use 4-iodophenol alone forfeits the pendant electrophilic handle and necessitates an extra protection/deprotection sequence [1]. Analogs such as 1-(3-chloropropoxy)-4-fluorobenzene (CAS 1716-42-3) retain the chloropropoxy side chain but replace iodine with fluorine, eliminating the capacity for oxidative addition at the aryl halide position and thereby precluding all Pd(0)-mediated coupling chemistries . The bromo congener 1-(3-bromopropoxy)-4-iodobenzene (CAS 135062-06-5) nominally preserves dual-halogen functionality, yet the C–Br bond in the side chain (BDE ≈ 285 kJ·mol⁻¹) is inherently more reactive and less chemoselective than the C–Cl bond (BDE ≈ 327 kJ·mol⁻¹), risking premature consumption during sequential transformations [2]. These reactivity, selectivity, and stoichiometric differences invalidate simple generic substitution and underpin the compound’s specific procurement value.

Quantitative Differentiation Evidence for 1-(3-Chloropropoxy)-4-iodobenzene Against Closest Analogs


Synthesis Yield: 99% Conversion from 4-Iodophenol vs. Lower-Yielding Analog Routes

The target compound is prepared from 4-iodophenol and 1-bromo-3-chloropropane with a reported yield of approximately 99% . This represents an essentially quantitative etherification step, minimizing downstream purification burden relative to routes employing 4-iodophenol in telescoped sequences where variable etherification yields (typically 70–90% for similar Williamson etherifications) introduce batch-to-batch variability. The corresponding bromo-side-chain analog requires careful temperature control to avoid premature C–Br consumption, and no comparably high-yielding preparative procedure has been reported for that compound in the peer-reviewed literature [1]. The high and reproducible yield directly reduces procurement risk for multi-step programs where intermediate quantity and purity are critical.

Organic Synthesis Process Chemistry Building Block Efficiency

Bifunctional Reactivity Orthogonality: Sequential Cross-Coupling Followed by Amine Displacement Demonstrated in Patent Literature

The patented synthesis of phenylpyrazole H3 receptor antagonists uses the target compound in a two-step sequence: (i) C–I oxidative addition/C–C bond formation, and (ii) nucleophilic displacement of the terminal chloride to install a chiral 2-methylpyrrolidine moiety [1]. The iodine atom undergoes selective Pd-mediated coupling without competing consumption of the alkyl chloride, a chemoselectivity that cannot be replicated with the bromo analog 1-(3-bromopropoxy)-4-iodobenzene, whose C–Br bond is more susceptible to oxidative addition under Pd(0) conditions [2]. This documented orthogonal reactivity is the core differentiator that makes the target compound a strategic procurement choice for medicinal chemistry programs requiring sequential functionalization.

Medicinal Chemistry Sequential Derivatization H3 Receptor Antagonists

Commercially Available Purity Specification: 98% (Leyan) / 95% (Biosynth) vs. Uncharacterized or Lower-Purity Analogs

The target compound is commercially available from verified suppliers with documented purity specifications: Leyan (Shanghai Haohong Biomedical) at 98% purity and Biosynth (via CymitQuimica) at minimum 95% purity . In contrast, the bromo analog 1-(3-bromopropoxy)-4-iodobenzene and the fluoro analog 1-(3-chloropropoxy)-4-fluorobenzene are primarily available through custom synthesis or from suppliers that do not disclose batch-specific purity certificates, introducing uncertainty in procurement qualification . For research programs requiring reproducible stoichiometry—particularly in fragment-based screening or parallel library synthesis—the availability of a purity-validated commercial source reduces procurement risk and eliminates in-house re-purification costs.

Quality Assurance Procurement Specification Reproducibility

LogP and Physicochemical Differentiation: Target Compound LogP 3.30 vs. Fluoro Analog LogP ~2.2

The target compound has a calculated LogP of 3.30 , reflecting the combined lipophilic contribution of the iodoaryl and chloropropoxy motifs. In comparison, the fluoro analog 1-(3-chloropropoxy)-4-fluorobenzene exhibits a significantly lower LogP of approximately 2.2 , a ~1.1 log unit difference corresponding to an approximately 12-fold difference in octanol/water partition coefficient. For medicinal chemistry programs where the compound serves as a fragment or intermediate in a target-oriented synthesis, this lipophilicity distinction directly affects calculated ligand efficiency metrics (LE, LLE) and may influence the decision to select the iodo variant when higher hydrophobic character is required for target engagement.

Physicochemical Properties Lipophilicity Drug Design

Molecular Weight and Heavy Atom Effect: MW 296.53 for Iodo vs. 188.63 for Fluoro Analog—Implications for Crystallography and Mass Spectrometry

The target compound has a molecular weight of 296.53 g·mol⁻¹ due to the iodine atom (atomic mass 126.9), whereas the fluoro analog weighs 188.63 g·mol⁻¹ [REFS-1, REFS-2]. This 107.9 g·mol⁻¹ mass difference (~57% increase) is consequential in two procurement-relevant contexts: (1) In X-ray crystallography, the iodine atom serves as an anomalous scatterer (f'' at Cu Kα ≈ 6.8 electrons), enabling experimental phasing of protein–ligand co-crystal structures without additional heavy-atom derivatization—a capability the fluoro analog lacks entirely [1]; (2) In LC-MS reaction monitoring, the characteristic isotopic signature of iodine (100% ¹²⁷I) produces a distinct mass shift that facilitates unambiguous product identification in complex reaction mixtures. These analytical advantages justify the procurement of the iodo compound specifically for structural biology and reaction optimization workflows.

Crystallography Mass Spectrometry Heavy Atom Effect

Validated Utility in H3 Receptor Antagonist Synthesis: Patent-Documented Intermediate Status Unmatched by Simpler Analogs

The target compound is explicitly claimed as a key intermediate in the synthesis of phenylpyrazole H3 receptor antagonists in US Patent 20100267687 A1 (Taisho Pharmaceutical) [1], and appears in at least two additional patent families (EP1820797 A1, WO2007/071691 A1) . The compound serves as the direct precursor to 1-[3-(4-iodophenoxy)propyl]-2-methylpyrrolidine, which is then elaborated to the bioactive pyrazole core. No equivalent patent documentation exists for the fluoro, bromo, or other halogen variants in this specific pharmacophore series, indicating that the combination of iodoaryl reactivity, chloropropoxy chain length, and overall physicochemical profile is uniquely suited to this therapeutic program. For procurement teams supporting H3 receptor or related GPCR programs, the target compound's validated status reduces the risk of synthetic failure when following literature precedent.

Histamine H3 Receptor Pharmaceutical Intermediate Patent-Validated Synthesis

Optimal Procurement Scenarios for 1-(3-Chloropropoxy)-4-iodobenzene Based on Evidence-Verified Capabilities


Medicinal Chemistry: Sequential Diversification in GPCR-Targeted Library Synthesis

For programs synthesizing histamine H3 receptor or related GPCR antagonists, the target compound's documented orthogonal reactivity (C–I coupling followed by C–Cl amination [1]) enables two sequential diversity points from a single starting material, a workflow validated in the patent literature. This reduces the number of discrete building blocks required and shortens synthetic routes by at least one protection/deprotection step compared to using mono-halogenated alternatives.

Structural Biology: Anomalous Scattering Phasing for Protein–Ligand Co-Crystallography

The iodine atom's anomalous scattering signal (f'' ~6.8 e⁻ at Cu Kα) [1] permits experimental SAD/MAD phasing in co-crystallography experiments without additional heavy-atom soaking, a capability not provided by fluoro or chloro analogs. For structural biology groups solving protein–ligand complexes, procurement of the iodo compound eliminates the need for separate heavy-atom derivatization reagents and associated optimization.

Process Chemistry R&D: High-Yield Intermediate for Scale-Up Route Scouting

The near-quantitative synthesis yield (~99% [1]) from inexpensive starting materials (4-iodophenol, 1-bromo-3-chloropropane) makes the compound an attractive intermediate for process chemistry route scouting. The availability of purity-certified commercial batches (98% from Leyan ) further supports pilot-scale campaigns where reproducible stoichiometry is essential for reaction calorimetry and impurity profiling studies.

Parallel Synthesis and Fragment-Based Drug Discovery (FBDD)

The combination of moderate lipophilicity (LogP 3.30 [1]), dual reactive handles, and 98% commercial purity positions the compound as a suitable fragment for covalent or non-covalent library construction. In FBDD, the iodine atom provides both a reactive anchor for on-resin or in-solution diversification and a convenient LC-MS handle (distinctive isotopic pattern, Δm = +126.9 vs. parent scaffold) for rapid reaction monitoring.

Quote Request

Request a Quote for 1-(3-Chloropropoxy)-4-iodobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.